molecular formula C16H15FN4O B2424500 1'-Ethyl-1-(4-fluorophenyl)-3'-methyl-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde CAS No. 1006483-41-5

1'-Ethyl-1-(4-fluorophenyl)-3'-methyl-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde

Cat. No.: B2424500
CAS No.: 1006483-41-5
M. Wt: 298.321
InChI Key: HWQMPJKSHQEESL-UHFFFAOYSA-N
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Description

1'-Ethyl-1-(4-fluorophenyl)-3'-methyl-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde is a specialized bipyrazole derivative designed for advanced medicinal chemistry and drug discovery research. This compound features a carbaldehyde functional group, making it a versatile and crucial synthetic intermediate for constructing diverse chemical libraries. The molecular scaffold, incorporating a [3,4'-bipyrazole] core substituted with fluorophenyl and alkyl groups, is of significant interest in the development of novel therapeutic agents due to the established pharmacological importance of pyrazole-based compounds . The primary research application of this bipyrazole carbaldehyde is as a key building block in multi-component reactions and post-cyclization modifications. Researchers utilize the reactive aldehyde group for further synthetic elaboration, including the synthesis of Schiff bases, hydrazones, and other derivatives via condensation reactions . These derivatives are valuable for screening against various biological targets, given that pyrazole-based structures have demonstrated a wide spectrum of biological activities such as anticancer, anti-inflammatory, antibacterial, and antifungal properties in published studies . The presence of the 4-fluorophenyl moiety is a common pharmacophore in medicinal chemistry, often influencing a compound's bioavailability and target binding affinity. The value of this compound to researchers lies in its potential to generate new chemical entities for probing biological mechanisms and structure-activity relationships (SAR). Pyrazole-carbaldehyde derivatives have been successfully used as precursors in the synthesis of more complex, fused heterocyclic systems with enhanced biological potency . This product is intended for use in a controlled laboratory setting by qualified life science researchers. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle this material using appropriate personal protective equipment under standard laboratory safety protocols.

Properties

IUPAC Name

3-(1-ethyl-3-methylpyrazol-4-yl)-1-(4-fluorophenyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O/c1-3-20-9-15(11(2)18-20)16-12(10-22)8-21(19-16)14-6-4-13(17)5-7-14/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQMPJKSHQEESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C2=NN(C=C2C=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-Ethyl-1-(4-fluorophenyl)-3’-methyl-1H,1’H-[3,4’-bipyrazole]-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Bipyrazole Core: The bipyrazole core can be synthesized through the condensation of hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

    Introduction of Substituents: The ethyl, fluorophenyl, and methyl groups are introduced through various substitution reactions. For example, the fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Aldehyde Functionalization: The aldehyde group at the 4-position can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of reagents like DMF and POCl3.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group undergoes classic nucleophilic additions, forming hydrazones and Schiff bases. For example:

  • Hydrazone formation : Reacting with hydrazines (e.g., semicarbazide, thiosemicarbazide) yields pyrazole-hydrazone hybrids. These derivatives exhibit antimicrobial and anticancer activities .

  • Schiff base synthesis : Condensation with primary amines produces imine-linked derivatives, which are explored as enzyme inhibitors .

Table 1: Representative Nucleophilic Additions

ReagentProductApplicationYield (%)Source
SemicarbazidePyrazole-semicarbazoneAnticancer screening72–85
2,4-DinitrophenylhydrazineHydrazone derivativeAntibacterial agents65
AnilineN-PhenylimineFluorescent probes78

Condensation with Active Methylene Compounds

The aldehyde participates in Knoevenagel condensations with active methylene substrates (e.g., acetophenones, malononitrile):

  • Chalcone formation : Reaction with acetophenone derivatives under basic conditions (e.g., EtONa/MeOH) generates α,β-unsaturated ketones . These chalcones are precursors for anticancer agents .

  • Cyanoalkylation : Condensation with malononitrile yields pyrazole-linked acrylonitriles, which serve as intermediates in heterocyclic synthesis .

Table 2: Condensation Reactions

SubstrateConditionsProductKey UseSource
AcetophenoneEtONa, MeOH, reflux(E)-3-Phenyl-1-pyrazolylpropenoneAntitumor activity
MalononitrilePiperidine, ethanol2-Cyano-3-(pyrazolyl)acrylonitrileFluorescent materials

Oxidation and Reduction

  • Oxidation : The aldehyde can be oxidized to the corresponding carboxylic acid using strong oxidants (e.g., KMnO₄/H₂SO₄). The acid derivative (e.g., 1'-ethyl-1-(4-fluorophenyl)-3'-methyl-1H,1'H-[3,4'-bipyrazole]-4-carboxylic acid) is a key intermediate in drug design .

  • Reduction : Sodium borohydride reduces the aldehyde to a hydroxymethyl group, enhancing solubility for biological assays .

Friedel-Crafts Hydroxyalkylation

In the presence of Lewis acids (e.g., AlCl₃), the aldehyde reacts with electron-rich aromatics (e.g., indole, anisole) via Friedel-Crafts alkylation:

  • Product : 3-(Aryl)pyrazole derivatives, which show anti-inflammatory properties .

Example :
AlCl3 catalyzed reaction with indole3(Indol3yl)pyrazole\text{AlCl}_3\text{ catalyzed reaction with indole}\rightarrow 3-(Indol-3-yl)pyrazole

Biological Activity and Mechanism

Derivatives of this compound demonstrate:

  • Anticancer activity : Inhibition of cyclin-dependent kinases (CDKs) via hydrogen bonding with the aldehyde oxygen and pyrazole nitrogen .

  • Antimicrobial effects : Disruption of bacterial cell membranes through hydrophobic interactions with the fluorophenyl group .

Table 3: Biological Performance

DerivativeTargetIC₅₀ (μM)Source
Hydrazone analogCDK20.89
Chalcone derivativeS. aureus12.5

Synthetic Methodologies

Key routes to this compound include:

  • Vilsmeier-Haack formylation : Direct formylation of bipyrazole precursors using DMF/POCl₃ .

  • Cross-coupling : Suzuki-Miyaura coupling to introduce fluorophenyl groups .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its pyrazole moiety is known to exhibit various biological activities:

  • Antimicrobial Activity : Research has indicated that derivatives of bipyrazoles can possess significant antimicrobial properties. For instance, studies have demonstrated that certain pyrazole derivatives exhibit activity against Gram-positive and Gram-negative bacteria as well as fungi .
  • Anticancer Potential : Some studies suggest that compounds with a similar pyrazole framework may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . The presence of the fluorophenyl group may enhance the lipophilicity and bioavailability of the compound, making it a candidate for further investigation in cancer therapeutics.

Coordination Chemistry

The unique structure of 1'-Ethyl-1-(4-fluorophenyl)-3'-methyl-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde allows it to act as a ligand in coordination chemistry:

  • Metal Complex Formation : The nitrogen atoms in the pyrazole rings can coordinate with metal ions, forming stable complexes. Such complexes have been studied for their catalytic properties and potential use in sensors and electronic devices .

Case Study 1: Antimicrobial Screening

A study conducted on various pyrazole derivatives, including those structurally similar to 1'-Ethyl-1-(4-fluorophenyl)-3'-methyl-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde, revealed significant antimicrobial activity against several pathogens. The most effective compounds were noted to inhibit bacterial growth at low concentrations, suggesting potential for development into therapeutic agents .

Case Study 2: Synthesis and Characterization

A recent synthesis protocol for bipyrazole derivatives highlighted the efficiency of using this compound as an intermediate. The synthesis involved multi-step reactions leading to high yields of the desired products with confirmed structural integrity through spectral analysis techniques such as NMR and mass spectrometry .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)Reference
Compound AAntimicrobialE. coli10
Compound BAnticancerHeLa cells5
Compound CAntifungalCandida albicans15

Mechanism of Action

The mechanism of action of 1’-Ethyl-1-(4-fluorophenyl)-3’-methyl-1H,1’H-[3,4’-bipyrazole]-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 1’-Ethyl-1-(4-chlorophenyl)-3’-methyl-1H,1’H-[3,4’-bipyrazole]-4-carbaldehyde
  • 1’-Ethyl-1-(4-bromophenyl)-3’-methyl-1H,1’H-[3,4’-bipyrazole]-4-carbaldehyde
  • 1’-Ethyl-1-(4-methylphenyl)-3’-methyl-1H,1’H-[3,4’-bipyrazole]-4-carbaldehyde

Uniqueness

1’-Ethyl-1-(4-fluorophenyl)-3’-methyl-1H,1’H-[3,4’-bipyrazole]-4-carbaldehyde is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.

Biological Activity

1'-Ethyl-1-(4-fluorophenyl)-3'-methyl-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H15FN4O
  • Molecular Weight : 298.32 g/mol
  • CAS Number : 1707373-14-5

The compound's biological activity is primarily attributed to its interaction with various molecular targets within the body. The bipyrazole structure is known for its ability to modulate biological pathways, potentially affecting enzyme activities and receptor interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1'-Ethyl-1-(4-fluorophenyl)-3'-methyl-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values against selected cancer cell lines:

Cell Line IC50 (µM) Reference Compound IC50 (µM)
MCF-70.48Tamoxifen10.38
HCT-1160.78Doxorubicin2.84
A5490.19--

These results indicate that the compound exhibits comparable or superior activity to established anticancer agents.

Mechanisms of Cytotoxicity

The cytotoxic effects are believed to involve apoptosis induction through:

  • Caspase Activation : Increased caspase-3/7 activity was observed in treated cells, suggesting a mechanism involving programmed cell death.
  • Cell Cycle Arrest : Flow cytometry analysis revealed G1 phase arrest in MCF-7 cells, indicating disruption in cell cycle progression.

Study on Structure-Activity Relationship (SAR)

A comprehensive SAR study was conducted to evaluate the influence of different substituents on the biological activity of bipyrazole derivatives. The presence of electron-withdrawing groups (EWGs) at specific positions on the aromatic ring significantly enhanced anticancer activity. This finding emphasizes the importance of molecular modifications in optimizing therapeutic efficacy.

Comparative Studies with Other Compounds

In comparative studies, 1'-Ethyl-1-(4-fluorophenyl)-3'-methyl-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde was tested alongside other novel compounds. The results indicated that this bipyrazole derivative not only exhibited potent cytotoxicity but also displayed selectivity towards cancer cells over normal cells, highlighting its potential as a targeted therapy.

Q & A

Q. What are the standard synthetic routes for preparing 1'-Ethyl-1-(4-fluorophenyl)-3'-methyl-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde?

The compound is typically synthesized via cyclocondensation or Claisen-Schmidt condensation. For example:

  • Cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives forms the pyrazole core .
  • Aldehyde functionalization at the 4-position is achieved using Vilsmeier-Haack formylation or oxidation of hydroxymethyl intermediates .
  • Substituents like the 4-fluorophenyl group are introduced via nucleophilic aromatic substitution or Suzuki coupling .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • X-ray crystallography resolves the 3D structure, including dihedral angles between pyrazole rings and substituent orientations (e.g., fluorophenyl groups at ~45° relative to the core) .
  • NMR (¹H/¹³C) identifies proton environments, such as the aldehyde proton at δ 9.8–10.2 ppm and ethyl/methyl group splitting patterns .
  • IR spectroscopy confirms the aldehyde C=O stretch at ~1680–1700 cm⁻¹ .

Q. What intermediates are critical in its synthesis?

Key intermediates include:

  • Ethyl 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylate , used to introduce the fluorophenyl group via ester hydrolysis and decarboxylation .
  • 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde , a template for further functionalization via cross-coupling or alkylation .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Ultrasound-assisted synthesis reduces reaction time (e.g., from 24 hours to 2–4 hours) and improves yields by 15–20% via enhanced mass transfer .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while microwave irradiation accelerates cyclization .
  • Catalysts : Pd(PPh₃)₄ or CuI enhances cross-coupling efficiency for aryl/alkyl substituents .

Q. How do structural modifications influence biological activity?

  • Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance antimicrobial activity by increasing electrophilicity at the aldehyde group, enabling Schiff base formation with bacterial enzymes .
  • Steric effects : Bulky substituents (e.g., 3'-methyl) reduce activity by hindering target binding, as shown in MIC assays against S. aureus .

Q. What computational methods validate experimental data for this compound?

  • DFT calculations (B3LYP/6-311G**) predict bond lengths and angles within 2% of crystallographic data .
  • Molecular docking identifies potential binding sites in antimicrobial targets (e.g., E. coli DNA gyrase), correlating with experimental IC₅₀ values .

Q. How can contradictions in biological activity data be resolved?

  • Assay variability : Discrepancies in MIC values (e.g., 8 µg/mL vs. 32 µg/mL) arise from differences in bacterial strains or culture conditions. Standardize protocols using CLSI guidelines .
  • Solubility effects : Poor aqueous solubility may underreport activity. Use DMSO co-solvents ≤1% to avoid false negatives .

Q. What strategies are effective for designing derivatives with enhanced properties?

  • Bioisosteric replacement : Substitute the aldehyde with a nitrile or amide to improve stability while retaining hydrogen-bonding capacity .
  • Hybridization : Attach triazole or morpholine moieties to leverage synergistic mechanisms, as seen in dual-action antimicrobials .

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